molecular formula C40H75F3N18O12 B10825543 PKG inhibitor peptide TFA

PKG inhibitor peptide TFA

Cat. No.: B10825543
M. Wt: 1057.1 g/mol
InChI Key: BYYLDYULAYESLO-JZLSJTMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKG inhibitor peptide trifluoroacetic acid is an ATP-competitive inhibitor of cyclic guanosine monophosphate-dependent protein kinase (PKG). It has a dissociation constant (K_i) of 86 micromolar. This compound is used primarily in scientific research to study the role of PKG in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

PKG inhibitor peptide trifluoroacetic acid is synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The peptide is then cleaved from the resin and purified .

Industrial Production Methods

While specific industrial production methods for PKG inhibitor peptide trifluoroacetic acid are not widely documented, the general approach involves large-scale solid-phase peptide synthesis. This method is scalable and allows for the production of significant quantities of the peptide with high purity .

Chemical Reactions Analysis

Scientific Research Applications

PKG inhibitor peptide trifluoroacetic acid is widely used in scientific research to study the role of PKG in various biological processes. It has applications in:

    Chemistry: Used to study the interactions between PKG and other molecules.

    Biology: Helps in understanding the role of PKG in cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where PKG is implicated, such as cardiovascular diseases and certain cancers.

    Industry: Used in the development of new drugs targeting PKG

Mechanism of Action

PKG inhibitor peptide trifluoroacetic acid exerts its effects by competitively inhibiting the ATP-binding site of PKG. This prevents the phosphorylation of PKG substrates, thereby modulating the signaling pathways regulated by PKG. The molecular targets of this compound include various proteins involved in cyclic guanosine monophosphate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PKG inhibitor peptide trifluoroacetic acid is unique due to its specific sequence of amino acids, which allows it to selectively inhibit PKG with a high degree of specificity. This makes it a valuable tool in research for dissecting the role of PKG in various biological processes .

Properties

Molecular Formula

C40H75F3N18O12

Molecular Weight

1057.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C38H74N18O10.C2HF3O2/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43;3-2(4,5)1(6)7/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50);(H,6,7)/t21-,22-,23-,24-,25-,26-,27-;/m0./s1

InChI Key

BYYLDYULAYESLO-JZLSJTMMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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